1-(3-methoxybenzyl)-4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazole
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Overview
Description
1-(3-methoxybenzyl)-4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazole is a complex organic compound with a unique structure that includes a pyrazole ring substituted with various aromatic groups
Preparation Methods
The synthesis of 1-(3-methoxybenzyl)-4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-methoxybenzyl chloride with 4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazole under reflux conditions. The reaction is often catalyzed by a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
1-(3-methoxybenzyl)-4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Scientific Research Applications
1-(3-methoxybenzyl)-4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1-(3-methoxybenzyl)-4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
1-(3-methoxybenzyl)-4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazole can be compared with other similar compounds, such as:
1-(3-methoxybenzyl)-4-methyl-3,5-diphenyl-1H-pyrazole: This compound has a similar structure but lacks the additional methyl groups on the phenyl rings, which may affect its reactivity and biological activity.
1-(3-methoxybenzyl)-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole: This compound has methyl groups in different positions, which can influence its chemical properties and applications.
Properties
Molecular Formula |
C26H26N2O |
---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
1-[(3-methoxyphenyl)methyl]-4-methyl-3,5-bis(3-methylphenyl)pyrazole |
InChI |
InChI=1S/C26H26N2O/c1-18-8-5-11-22(14-18)25-20(3)26(23-12-6-9-19(2)15-23)28(27-25)17-21-10-7-13-24(16-21)29-4/h5-16H,17H2,1-4H3 |
InChI Key |
ZSOJPIMVMAOTRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(C(=NN2CC3=CC(=CC=C3)OC)C4=CC=CC(=C4)C)C |
Origin of Product |
United States |
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